2-Ethyl-6-methoxypyridine
Overview
Description
2-Ethyl-6-methoxypyridine is a heterocyclic organic compound featuring a pyridine ring substituted with an ethyl group at the second position and a methoxy group at the sixth position. This compound is found naturally in various plants and fruits, including coffee, tea, and grapes. It is known for its distinctive aroma and is used in flavoring and fragrance applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-6-methoxypyridine typically involves the alkylation of 2-methoxypyridine with ethyl halides under basic conditions. One common method includes the use of sodium hydride as a base and ethyl iodide as the alkylating agent. The reaction is carried out in an aprotic solvent such as dimethylformamide at elevated temperatures to achieve high yields.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-6-methoxypyridine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The ethyl and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of 2-ethyl-6-formylpyridine or 2-ethyl-6-carboxypyridine.
Reduction: Formation of 2-ethyl-6-methoxypiperidine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethyl-6-methoxypyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the flavor and fragrance industry due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2-Ethyl-6-methoxypyridine involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to biological receptors. The ethyl group contributes to the hydrophobic interactions, enhancing the compound’s overall stability and activity. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, further modulating its biological effects.
Comparison with Similar Compounds
2-Methoxypyridine: Lacks the ethyl group, making it less hydrophobic and potentially less active in certain applications.
2-Ethylpyridine: Lacks the methoxy group, reducing its ability to form hydrogen bonds.
6-Methoxypyridine: Lacks the ethyl group, affecting its hydrophobic interactions.
Uniqueness: 2-Ethyl-6-methoxypyridine is unique due to the presence of both the ethyl and methoxy groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its versatility in various applications, making it a valuable compound in research and industry.
Properties
IUPAC Name |
2-ethyl-6-methoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-3-7-5-4-6-8(9-7)10-2/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QORIWACGFMMFAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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